![molecular formula C24H20N4O2 B2448195 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034522-09-1](/img/structure/B2448195.png)
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Additionally, it has a xanthene backbone, which is a tricyclic system that consists of two benzene rings joined by a pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic and planar, while the xanthene backbone is also planar. The presence of the amide group (-CONH2) would introduce polarity to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the amide group could undergo hydrolysis. The pyridine ring, being aromatic, could also undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .科学的研究の応用
Glycine Transporter Inhibitor
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide has been explored as a glycine transporter 1 inhibitor. This compound, along with others, was identified for its potent GlyT1 inhibitory activity, favorable pharmacokinetics, and its ability to increase glycine concentration in cerebrospinal fluid in rats (Yamamoto et al., 2016).
Role in Synthetic Cannabinoids
This compound is also relevant in the study of synthetic cannabinoids. Its pyrazole ring system suggests a bioisosteric replacement of an indazole ring, common in synthetic cannabinoids. The specific structure and synthesis of similar compounds aid in understanding the pharmacological activities of these substances (McLaughlin et al., 2016).
Imaging Agent for Neuroinflammation
Another application is in the synthesis of related compounds as potential PET agents for imaging of IRAK4 enzyme in neuroinflammation. The related compound synthesized was aimed at providing insights into neuroinflammatory processes (Wang et al., 2018).
CB1 Receptor Inverse Agonist for Obesity Treatment
This compound has been studied for its potential as a cannabinoid-1 receptor inverse agonist, potentially useful in treating obesity. Research focused on its selectivity and effectiveness in reducing body weight and food intake through a CB1R-mediated mechanism (Yan et al., 2010).
Biological Activities and Molecular Docking Studies
Additionally, the compound has been part of studies involving molecular docking and biological activity assessments, particularly focusing on its antibacterial, anti-inflammatory, and antioxidant activities (Sribalan et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-28-15-17(14-27-28)23-16(7-6-12-25-23)13-26-24(29)22-18-8-2-4-10-20(18)30-21-11-5-3-9-19(21)22/h2-12,14-15,22H,13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMXCGLTACKALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。